REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](B2OC(C)(C)C(C)(C)O2)=[CH:5][CH:4]=[N:3]1.Br[C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[C:19]([Cl:24])[CH:18]=1>COCCOC.CO>[Cl:24][C:19]1[CH:18]=[C:17]([C:6]2[N:2]([CH3:1])[N:3]=[CH:4][CH:5]=2)[CH:23]=[CH:22][C:20]=1[NH2:21] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)Cl
|
Name
|
DME MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Method C (Preparation 85)
|
Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Type
|
CUSTOM
|
Details
|
under microwave irradiation
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
WASH
|
Details
|
eluting with 20% hexane in ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |